molecular formula C10H10O B14179406 (1R)-1-Methyl-1H-2-benzopyran CAS No. 920975-80-0

(1R)-1-Methyl-1H-2-benzopyran

Katalognummer: B14179406
CAS-Nummer: 920975-80-0
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: WHGBNFULEZIUEW-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-Methyl-1H-2-benzopyran: is a chiral compound belonging to the class of benzopyrans. Benzopyrans are heterocyclic compounds that consist of a benzene ring fused to a pyran ring. The (1R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxychalcones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-Methyl-1H-2-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzopyran ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R)-1-Methyl-1H-2-benzopyran is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, or antimicrobial effects, making it a candidate for drug development and other therapeutic applications.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable for creating products with specific sensory attributes.

Wirkmechanismus

The mechanism of action of (1R)-1-Methyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with signaling pathways involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S)-1-Methyl-1H-2-benzopyran: The enantiomer of (1R)-1-Methyl-1H-2-benzopyran, with a different spatial arrangement of atoms.

    2H-1-Benzopyran-2-one: A related compound with a similar benzopyran structure but different functional groups.

    4H-1-Benzopyran-4-one: Another benzopyran derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. The (1R) configuration may result in different interactions with biological targets compared to its (1S) enantiomer, leading to distinct pharmacological effects.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chiral configuration and chemical properties make it a valuable subject of research and development, with potential implications for various scientific and industrial fields.

Eigenschaften

CAS-Nummer

920975-80-0

Molekularformel

C10H10O

Molekulargewicht

146.19 g/mol

IUPAC-Name

(1R)-1-methyl-1H-isochromene

InChI

InChI=1S/C10H10O/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-8H,1H3/t8-/m1/s1

InChI-Schlüssel

WHGBNFULEZIUEW-MRVPVSSYSA-N

Isomerische SMILES

C[C@@H]1C2=CC=CC=C2C=CO1

Kanonische SMILES

CC1C2=CC=CC=C2C=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.